molecular formula C20H21BrN4OS B3443884 2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide

Cat. No. B3443884
M. Wt: 445.4 g/mol
InChI Key: LJRGXZXJRYSIEN-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds. The 1,2,4-triazole core is a five-membered ring with two carbon atoms and three nitrogen atoms . It has a benzyl group and an ethyl group attached to the triazole ring, and a thioether linkage connecting it to an acetamide group with a bromo-methylphenyl substituent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a thioether linkage, and an acetamide group. The bromine atom on the phenyl ring is a heavy atom that could significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

1,2,4-Triazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, forming complexes with various metal ions . They can also undergo reactions at the various substituent groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its reactivity . The acetamide group could participate in hydrogen bonding, influencing its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many 1,2,4-triazole derivatives are known to have biological activity, including antibacterial, antifungal, and anticancer activities . The exact mechanism of action would need to be determined through biological testing.

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail . Further studies could also explore its potential uses in areas such as medicinal chemistry, materials science, or catalysis .

properties

IUPAC Name

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4OS/c1-3-25-18(12-15-7-5-4-6-8-15)23-24-20(25)27-13-19(26)22-17-10-9-14(2)11-16(17)21/h4-11H,3,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRGXZXJRYSIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide
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2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide
Reactant of Route 3
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2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide
Reactant of Route 4
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2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide
Reactant of Route 5
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2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide

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